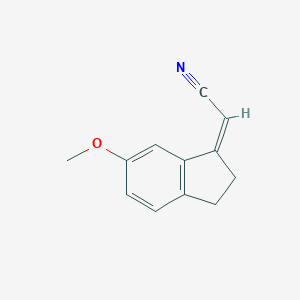

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile

Übersicht

Beschreibung

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile, also known by its CAS number 468104-14-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₁NO

- Molecular Weight : 185.22 g/mol

- CAS Number : 468104-14-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets. While specific mechanisms remain under investigation, preliminary studies suggest that the compound may exhibit pharmacological effects through modulation of enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines using standard assays such as the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation in certain cancer types.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | |

| HeLa (cervical cancer) | 12.3 | |

| A549 (lung cancer) | 20.5 |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Bacillus subtilis | 20 |

Study on Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested on the MCF-7 breast cancer cell line. The study found that the compound induced apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent. Flow cytometry analysis revealed increased levels of apoptotic cells at higher concentrations.

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against various pathogens. The disc diffusion method was employed to evaluate its effectiveness. The results showed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Recent studies have indicated that compounds similar to (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile exhibit promising anticancer activities. Research into its analogs has shown potential in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy as a potential antimicrobial agent has been documented in several studies, showcasing its ability to inhibit the growth of bacteria and fungi.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry.

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound analogs on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited notable inhibitory activity, supporting its potential use as an antimicrobial agent.

Eigenschaften

IUPAC Name |

(2Z)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYYQCFIZIIWLL-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(CC/C2=C/C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473075 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468104-14-5 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.